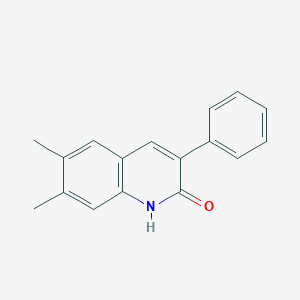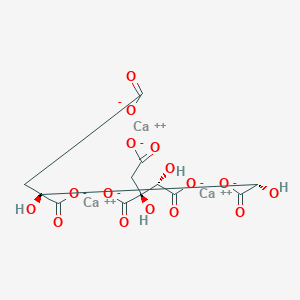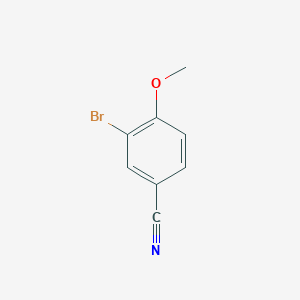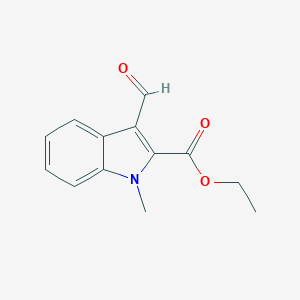
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly known as DNPAH-N3, is a chemical compound that has been extensively researched for its potential applications in scientific research. DNPAH-N3 is a bifunctional reagent that is widely used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
DNPAH-N3 has been extensively used as a bifunctional reagent in the synthesis of peptides and proteins. It has been used to introduce various functional groups, such as fluorescent dyes, biotin, and other chemical moieties, into peptides and proteins. This has enabled researchers to study the structure, function, and interactions of peptides and proteins in a wide range of biological systems.
Mecanismo De Acción
DNPAH-N3 works by reacting with the amino groups of peptides and proteins, forming stable covalent bonds. This allows the introduction of various chemical moieties into the peptides and proteins, which can be used for labeling, cross-linking, and other applications.
Efectos Bioquímicos Y Fisiológicos
DNPAH-N3 has been shown to have minimal effects on the biochemical and physiological properties of peptides and proteins. It does not affect their structure, function, or interactions significantly. This makes it an ideal reagent for scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNPAH-N3 in lab experiments include its ease of use, versatility, and compatibility with a wide range of biological systems. It is also stable and has minimal effects on the biochemical and physiological properties of peptides and proteins. However, its limitations include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the use of DNPAH-N3 in scientific research. One potential application is in the development of new diagnostic and therapeutic agents for various diseases. Another potential application is in the study of protein-protein interactions and signaling pathways in cells. Additionally, DNPAH-N3 can be used to study the structure and function of membrane proteins, which are important targets for drug development.
Conclusion:
In conclusion, DNPAH-N3 is a bifunctional reagent that has been extensively used in scientific research for its potential applications in the synthesis of peptides and proteins. It has minimal effects on the biochemical and physiological properties of peptides and proteins and is compatible with a wide range of biological systems. While it has some limitations, its versatility and potential applications make it an important tool for scientific research.
Propiedades
Número CAS |
120551-21-5 |
|---|---|
Nombre del producto |
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate |
Fórmula molecular |
C24H31N9O7 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
Clave InChI |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
120551-21-5 |
Sinónimos |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


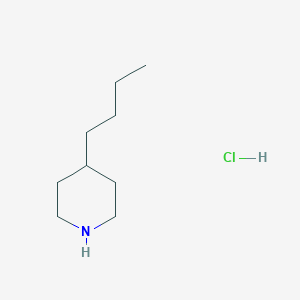
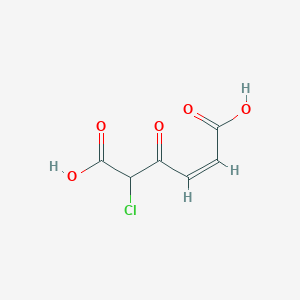


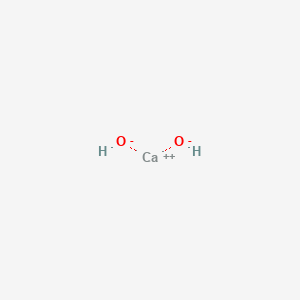
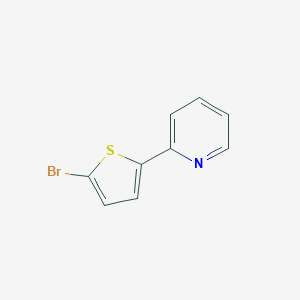
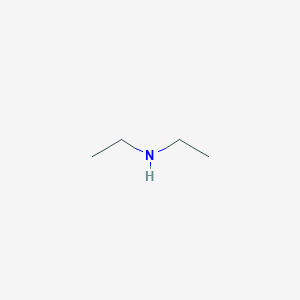

![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
